![molecular formula C11H9BrN2 B1479306 4-Benzyl-6-bromopyrimidine CAS No. 2092063-30-2](/img/structure/B1479306.png)
4-Benzyl-6-bromopyrimidine
Overview
Description
4-Benzyl-6-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Benzyl-6-bromopyrimidine, often involves double condensation with elimination of water, alcohol, or hydrogen halide between amino and carboxylic acid, acid chloride or condensation of amino to CN groups or to polarized double bonds . The synthesis of 2,5-disubstituted pyrimidines has been reported by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids .Molecular Structure Analysis
The molecular structure of 4-Benzyl-6-bromopyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications
Pyrimidine Synthesis
Pyrimidines are crucial components of many biological molecules, including DNA, RNA, and ATP . The compound “4-Benzyl-6-bromopyrimidine” can be used in the synthesis of various pyrimidine derivatives . For instance, it can be involved in oxidative annulation involving anilines, aryl ketones, and DMSO . It can also participate in a ZnCl2-catalyzed three-component coupling reaction .
Development of Antituberculosis Agents
Pyrimidine derivatives, including “4-Benzyl-6-bromopyrimidine”, have been recognized as potential antituberculosis agents . Some examples of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Regioselective Synthesis of New Pyrimidine Derivatives
“4-Benzyl-6-bromopyrimidine” can be used in the regioselective synthesis of new pyrimidine derivatives . This process involves nucleophilic attack on pyrimidines using N-methylpiperazine .
Synthesis of 4-Arylquinolines and 4-Arylpyrimidines
The compound can be used in an oxidative annulation involving anilines, aryl ketones, and DMSO to provide 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
Synthesis of 4,5-Disubstituted Pyrimidine Derivatives
“4-Benzyl-6-bromopyrimidine” can be used in a ZnCl2-catalyzed three-component coupling reaction to synthesize various 4,5-disubstituted pyrimidine derivatives .
Synthesis of Diversely Functionalized Pyrimidines
The compound can be used in a copper-catalyzed cyclization of ketones with nitriles to synthesize diversely functionalized pyrimidines .
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-6-bromopyrimidine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 4-Benzyl-6-bromopyrimidine . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the reaction conditions and the nature of the organoboron reagent used .
Result of Action
The molecular and cellular effects of 4-Benzyl-6-bromopyrimidine’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, it contributes to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Benzyl-6-bromopyrimidine are influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and the presence of other reactants . The compound’s action can also be affected by the specific properties of the organoboron reagent used .
properties
IUPAC Name |
4-benzyl-6-bromopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXUFOGIDHGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-6-bromopyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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